[(2S,3S,4R,5R)-3-benzoyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)-2,4-difluorooxolan-2-yl]methyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2S,3S,4R,5R)-3-benzoyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)-2,4-difluorooxolan-2-yl]methyl benzoate is a complex organic compound with a unique structure that includes benzoyloxy and diazinan-1-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,3S,4R,5R)-3-benzoyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)-2,4-difluorooxolan-2-yl]methyl benzoate typically involves multiple steps. The process begins with the preparation of the oxolan ring, followed by the introduction of the benzoyloxy and diazinan-1-yl groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
[(2S,3S,4R,5R)-3-benzoyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)-2,4-difluorooxolan-2-yl]methyl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The benzoyloxy and diazinan-1-yl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Chemistry
In chemistry, [(2S,3S,4R,5R)-3-benzoyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)-2,4-difluorooxolan-2-yl]methyl benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its ability to interact with specific proteins and enzymes makes it a useful tool for understanding biological processes at the molecular level.
Medicine
In medicine, this compound has potential applications in drug development. Its unique structure allows it to interact with biological targets in ways that other compounds cannot, making it a candidate for the development of new therapeutic agents.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of high-value products.
Mechanism of Action
The mechanism of action of [(2S,3S,4R,5R)-3-benzoyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)-2,4-difluorooxolan-2-yl]methyl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, activation of signaling cascades, or modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
- [(2S,3S,4R,5R)-3-benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-2,4-difluorooxolan-2-yl]methyl benzoate
- [(2R,3R,4S,5R,6S)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triol]
Uniqueness
[(2S,3S,4R,5R)-3-benzoyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)-2,4-difluorooxolan-2-yl]methyl benzoate is unique due to its specific stereochemistry and the presence of both benzoyloxy and diazinan-1-yl groups These features give it distinct chemical and biological properties that are not found in similar compounds
Properties
Molecular Formula |
C23H20F2N2O7 |
---|---|
Molecular Weight |
474.4 g/mol |
IUPAC Name |
[(2S,3S,4R,5R)-3-benzoyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)-2,4-difluorooxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C23H20F2N2O7/c24-17-18(33-21(30)15-9-5-2-6-10-15)23(25,13-32-20(29)14-7-3-1-4-8-14)34-19(17)27-12-11-16(28)26-22(27)31/h1-10,17-19H,11-13H2,(H,26,28,31)/t17-,18+,19-,23-/m1/s1 |
InChI Key |
TYQUTULRMBQVBO-ISJRUSPKSA-N |
Isomeric SMILES |
C1CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@](O2)(COC(=O)C3=CC=CC=C3)F)OC(=O)C4=CC=CC=C4)F |
Canonical SMILES |
C1CN(C(=O)NC1=O)C2C(C(C(O2)(COC(=O)C3=CC=CC=C3)F)OC(=O)C4=CC=CC=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.